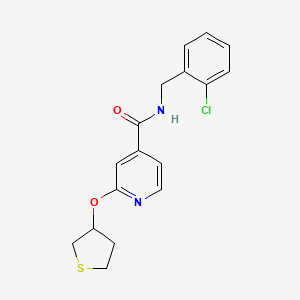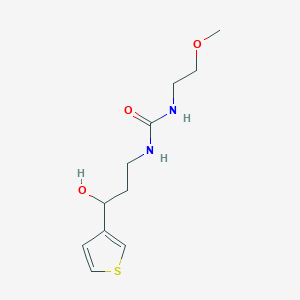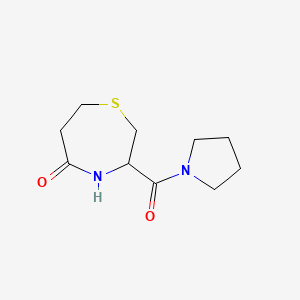
N-(2-chlorobenzyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorobenzyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, also known as TAK-659, is a small molecule inhibitor that has attracted significant attention in the field of cancer research due to its potential as a therapeutic agent. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling and is involved in the pathogenesis of several B-cell malignancies.
作用机制
N-(2-chlorobenzyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a selective inhibitor of BTK, which plays a crucial role in B-cell receptor signaling. BTK is activated upon binding of the B-cell receptor to antigen, leading to downstream signaling pathways that promote cell survival and proliferation. Inhibition of BTK by N-(2-chlorobenzyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide leads to the inhibition of downstream signaling pathways, including the PI3K/Akt and NF-kB pathways, resulting in the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has been shown to have significant antitumor activity in preclinical models of B-cell malignancies. In addition, N-(2-chlorobenzyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has been shown to modulate the immune system by inhibiting B-cell receptor signaling, leading to the inhibition of antibody production and the induction of T-cell activation. N-(2-chlorobenzyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
实验室实验的优点和局限性
N-(2-chlorobenzyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has several advantages for lab experiments, including its high selectivity for BTK, its potent antitumor activity in preclinical models of B-cell malignancies, and its potential as a therapeutic agent for the treatment of B-cell malignancies. However, N-(2-chlorobenzyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has some limitations, including its limited solubility in water, which can make it difficult to administer in vivo, and its potential for off-target effects on other kinases.
未来方向
Several future directions for the study of N-(2-chlorobenzyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide can be identified, including the development of more potent and selective BTK inhibitors, the identification of biomarkers for patient selection, and the evaluation of combination therapies with other agents. In addition, the role of BTK inhibition in the treatment of autoimmune diseases and other non-cancer indications should be further explored. Finally, the safety and efficacy of N-(2-chlorobenzyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide should be evaluated in clinical trials to determine its potential as a therapeutic agent for the treatment of B-cell malignancies.
合成方法
N-(2-chlorobenzyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide can be synthesized using a four-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-chlorobenzylamine with 3-bromothiophene-2-carboxylic acid, followed by the conversion of the resulting intermediate to the corresponding amide using isonicotinoyl chloride. The final step involves the selective demethylation of the thioether using BBr3 to yield N-(2-chlorobenzyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide.
科学研究应用
N-(2-chlorobenzyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that N-(2-chlorobenzyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide inhibits BTK phosphorylation and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation in B-cell malignancies. In vivo studies have demonstrated that N-(2-chlorobenzyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has significant antitumor activity in xenograft models of B-cell malignancies, with minimal toxicity to normal tissues.
属性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c18-15-4-2-1-3-13(15)10-20-17(21)12-5-7-19-16(9-12)22-14-6-8-23-11-14/h1-5,7,9,14H,6,8,10-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMOIEUTGPBJDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,4-dimethoxyphenyl)-1-[5-(3-fluorophenyl)pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2914567.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide](/img/structure/B2914569.png)
![4-fluoro-N-[(E)-phenyl(pyrrolidin-1-yl)methylidene]benzenesulfonamide](/img/structure/B2914570.png)
![N-cyclopentyl-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2914571.png)



![(E)-2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2914576.png)


![5-(ethylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2914580.png)
![O-[(3-chlorophenyl)methyl]hydroxylamine](/img/structure/B2914581.png)